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Compound of Interest

Compound Name:
3-Bromo-4-

chloroisopropylbenzene

Cat. No.: B1523851 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical development, the strategic functionalization of aromatic scaffolds is paramount.

Halogenated benzenes serve as exceptionally versatile platforms for constructing molecular

complexity. The compound 3-Bromo-4-chloroisopropylbenzene (IUPAC Name: 2-Bromo-1-

chloro-4-propan-2-ylbenzene) exemplifies this utility. Its specific arrangement of a reactive

bromine, a more stable chlorine, and an isopropyl group provides a blueprint for sequential,

site-selective modifications. This guide offers a detailed examination of its core properties,

reactivity, and synthetic applications, providing the foundational knowledge necessary for its

effective use in research and development.

Part 1: Core Physicochemical Characteristics
A comprehensive understanding of a compound's physical properties is the bedrock of its

practical application, influencing everything from reaction setup and solvent selection to

purification and storage.

The molecular structure consists of a benzene ring substituted at position 1 with a chlorine

atom, position 2 with a bromine atom, and position 4 with an isopropyl group.[1][2] This 1,2,4-

trisubstituted pattern dictates its electronic and steric properties.[1]

Table 1: Key Physical and Chemical Properties
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Property Value Source(s)

CAS Number 90350-25-7 [1][2]

Molecular Formula C₉H₁₀BrCl [1][2]

Molecular Weight 233.53 g/mol [1][2]

IUPAC Name
2-Bromo-1-chloro-4-propan-2-

ylbenzene
[1][2]

Synonyms

2-Bromo-1-chloro-4-

isopropylbenzene, 3-Bromo-4-

chloro isopropyl benzene

[1][2]

Solubility

Likely insoluble in water and

soluble in common organic

solvents.

[1]

SMILES CC(C)C1=CC(=C(C=C1)Cl)Br [1]

Note: Experimental data for properties like boiling point and density are not readily available in

the provided search results. These would typically be determined empirically.

Part 2: Reactivity Profile and Synthetic Logic
The synthetic value of 3-Bromo-4-chloroisopropylbenzene is derived from the differential

reactivity of its functional groups. The interplay between the halogen atoms and the alkyl group

allows for a high degree of control in multistep syntheses.
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Reactivity Map of 3-Bromo-4-chloroisopropylbenzene

3-Bromo-4-chloroisopropylbenzene

Site 1: C-Br Bond
(Primary site for cross-coupling)

 Highly Reactive

Site 2: Aromatic Ring
(Electrophilic Substitution)

 Moderately Reactive

Site 3: C-Cl Bond
(Less reactive site)

 Low Reactivity

Click to download full resolution via product page

Figure 1: A logical diagram illustrating the hierarchy of reactive sites on the 3-Bromo-4-
chloroisopropylbenzene molecule.

Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is significantly more susceptible to oxidative addition by transition

metal catalysts (e.g., palladium) than the more robust carbon-chlorine bond. This reactivity

difference is the cornerstone of its utility. It allows for selective functionalization at the bromine

position via reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations,

while leaving the chlorine atom intact for subsequent transformations. This stepwise approach

is fundamental in building complex molecules, a common strategy in drug discovery.[3]

Electrophilic Aromatic Substitution (EAS)
Further substitution on the aromatic ring is also possible. The directing effects of the existing

substituents must be considered:

Isopropyl Group: An activating, ortho-, para- director.

Halogens (Br and Cl): Deactivating, but ortho-, para- directors.

The combined effect is a complex directive influence. The position ortho to the isopropyl group

(C5) is the most likely site for electrophilic attack, being activated by the alkyl group and not

sterically hindered by the adjacent bromine. However, the overall deactivation by the two
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halogens means that forceful conditions may be required for reactions like nitration or further

halogenation.[4]

Part 3: Experimental Protocols: A Representative
Synthesis
The synthesis of 3-Bromo-4-chloroisopropylbenzene is typically achieved through the

electrophilic bromination of a suitable precursor. The following protocol is a representative

workflow based on established principles of electrophilic aromatic substitution.[1][4][5]

Objective: To synthesize 3-Bromo-4-chloroisopropylbenzene via bromination of 4-

chloroisopropylbenzene.

Causality: The isopropyl group on the starting material is an activating, ortho-, para- director.

Since the para position is blocked by chlorine, it will direct the incoming bromine electrophile to

the ortho position (C3), yielding the desired product. A Lewis acid catalyst is required to

polarize the bromine molecule, creating a potent electrophile (Br⁺).

1. Setup
Dissolve 4-chloroisopropylbenzene

in an inert solvent (e.g., CH2Cl2) and cool in an ice bath.

2. Catalysis
Add Lewis Acid Catalyst

(e.g., FeBr3)

3. Bromination
Add Br2 dropwise.

Monitor reaction via TLC.

4. Quench & Workup
Add aqueous Na2S2O3.

Extract with organic solvent.
Wash with brine.

5. Isolation
Dry organic layer (e.g., MgSO4).

Filter and evaporate solvent.

6. Purification
Purify crude product via

vacuum distillation or
column chromatography.

Click to download full resolution via product page

Figure 2: A step-by-step experimental workflow for the synthesis of 3-Bromo-4-
chloroisopropylbenzene.

Step-by-Step Methodology:

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and a

dropping funnel, with 4-chloroisopropylbenzene and a suitable inert solvent (e.g.,

dichloromethane). Cool the flask in an ice-water bath to 0-5 °C.

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃),

to the stirred solution.
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Bromination: Slowly add a stoichiometric equivalent of elemental bromine (Br₂), dissolved in

a small amount of the reaction solvent, via the dropping funnel. Maintain the temperature

below 10 °C during the addition.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature. Monitor the consumption of the starting material using an appropriate

technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Workup (Quenching): Once the reaction is complete, slowly pour the mixture into an ice-cold

aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to quench any

unreacted bromine.

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic

layer. Wash the organic layer sequentially with water and then brine.

Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent

(e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a

rotary evaporator.

Purification: Purify the resulting crude oil via vacuum distillation or flash column

chromatography to yield pure 3-Bromo-4-chloroisopropylbenzene.

Part 4: Applications in Drug Discovery and
Development
As a synthetic intermediate, 3-Bromo-4-chloroisopropylbenzene is not typically an active

pharmaceutical ingredient (API) itself.[1] Its value lies in its role as a versatile building block.

The presence of halogen atoms is a common feature in many approved drugs, often enhancing

properties like metabolic stability or binding affinity.[6] This compound can be used to construct

novel APIs for various therapeutic areas.[7] For instance, the isopropylphenyl moiety is a

structural feature in some classes of compounds, and the bromo and chloro substituents

provide handles for diversification and library synthesis, accelerating the hit-to-lead process in

drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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